molecular formula C12H21NO3 B13349043 tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate

tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate

Cat. No.: B13349043
M. Wt: 227.30 g/mol
InChI Key: VIFRAVOEXUEODF-DTWKUNHWSA-N
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Description

tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a tert-butyl group, a methyl group, and a cyclohexyl ring with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control over reaction parameters and can lead to more efficient and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
  • tert-Butyl ((1R,3S)-3-methoxycyclopentyl)carbamate

Uniqueness

tert-Butyl ((1R,3S)-3-methyl-5-oxocyclohexyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-methyl-5-oxocyclohexyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-8-5-9(7-10(14)6-8)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

VIFRAVOEXUEODF-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(=O)C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CC(=O)C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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